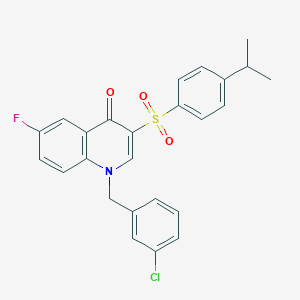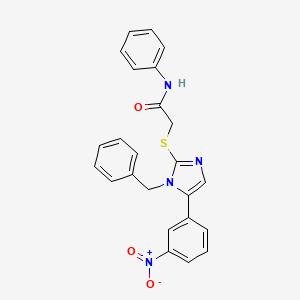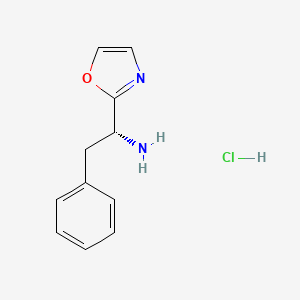
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound that can be derived from benzothiazole structures. While the specific compound is not directly mentioned in the provided papers, similar compounds with methoxy and benzamide groups have been synthesized and studied for various biological activities, including gastrointestinal prokinetic activity and antiemetic properties , as well as anticancer activities .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves multiple steps, including condensation reactions, and can yield compounds with significant pharmacological activities . For example, the synthesis of N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide (II-34) was achieved through structural modification of metoclopramide, a known gastrointestinal prokinetic agent . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an intermediate derived from methyl 3-aminothiophene-2-carboxylate .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined to belong to the tetragonal system, and its geometric bond lengths and angles were analyzed using density functional theory (DFT) . These structural analyses are essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including annulation and cyclization, to form complex structures such as quinazolin-4(3H)-one derivatives . The Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one is an example of such a reaction, which proceeds with good functional group tolerance . Additionally, reactions involving nitration and oxidative cyclization have been used to synthesize nitrobenzothiazoles, which are structurally related to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy groups can affect these properties and the overall pharmacokinetic profile of the compounds. Theoretical calculations, such as those performed for the molecular electrostatic potential (MEP) surface map, provide insights into the electronic properties of these molecules . Furthermore, intermolecular interactions in the crystal structures can be quantitatively analyzed using Hirshfeld surface analysis .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide and its analogs have been explored in various chemical syntheses. For instance, the reaction of N-[2,5-dimethoxy-4-(p-tolylsulfonylamino)phenyl]thiobenzamide with base produces benzothiazoles with intramolecular replacement of a methoxy group, indicating interesting chemical reactivity (Jackson et al., 2000). Another study synthesized a compound structurally similar to this compound, demonstrating its potential in crystal growth, optical, and thermal studies (Prabukanthan et al., 2020).
Biological and Pharmacological Potential
The benzothiazole core, to which this compound is related, has been the focus of several biological studies. Compounds with benzothiazole structures have shown promising anticonvulsant and neuroprotective effects, indicating their potential in treating neurological disorders (Hassan et al., 2012). Another study synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, which are structurally related to benzothiazoles, to investigate their antimicrobial and antiproliferative properties (Gür et al., 2020).
Imaging and Diagnostic Applications
Compounds structurally analogous to this compound have been explored for imaging purposes. For example, fluorine-18 labeled benzamide analogs, which share a similar structural motif, have been evaluated as potential ligands for positron emission tomography (PET) imaging of solid tumors, highlighting their utility in diagnostic imaging (Tu et al., 2007).
Propriétés
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-11-6-4-10(5-7-11)16(20)19-17-18-14-12(22-2)8-9-13(23-3)15(14)24-17/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRMTZFVHKTJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3017610.png)

![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3017613.png)
![N-(1-cyanocyclopentyl)-2-{[2-(2-methoxyphenyl)propan-2-yl]amino}acetamide](/img/structure/B3017614.png)



![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide](/img/structure/B3017620.png)


![Ethyl 2-[2-[[4-(4-nitrophenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3017628.png)
![3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3017630.png)
![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B3017632.png)